BenchChemオンラインストアへようこそ!

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

Lipophilicity Drug-likeness ADME

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (CAS 28884-00-6; molecular formula C11H11NO4; molecular weight 221.21 g/mol) is a heterocyclic building block belonging to the benzoxazolone class, characterized by a fused benzene–oxazole ring system bearing a 2-oxo group and an N‑linked methyl propanoate side chain. Predicted physicochemical parameters include a density of 1.3 ± 0.1 g/cm³, a boiling point of 345.5 ± 44.0 °C at 760 mmHg, a flash point of 162.8 ± 28.4 °C, and a LogP of 1.46.

Molecular Formula C11H11NO4
Molecular Weight 221.212
CAS No. 28884-00-6
Cat. No. B2517146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate
CAS28884-00-6
Molecular FormulaC11H11NO4
Molecular Weight221.212
Structural Identifiers
SMILESCOC(=O)CCN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C11H11NO4/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
InChIKeySIBGBKAOFDQIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (CAS 28884-00-6): Physicochemical Profile and Procurement Baseline for the Unsubstituted Benzoxazolone Methyl Ester


Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (CAS 28884-00-6; molecular formula C11H11NO4; molecular weight 221.21 g/mol) is a heterocyclic building block belonging to the benzoxazolone class, characterized by a fused benzene–oxazole ring system bearing a 2-oxo group and an N‑linked methyl propanoate side chain . Predicted physicochemical parameters include a density of 1.3 ± 0.1 g/cm³, a boiling point of 345.5 ± 44.0 °C at 760 mmHg, a flash point of 162.8 ± 28.4 °C, and a LogP of 1.46 . The compound is supplied as a research intermediate with typical purities of 97–98% , serving as a versatile scaffold in medicinal chemistry, agrochemical, and material science programs.

Why Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate Cannot Be Replaced by Generic Benzoxazolone Analogs: Physicochemical and Biological Divergence


Although several benzoxazolone derivatives share the core 2-oxo-1,3-benzoxazole heterocycle, scientifically meaningful substitution is precluded by quantifiable differences in lipophilicity, thermal behavior, steric/electronic environment at the N‑alkyl side chain, and consequent biological activity profiles [1]. The methyl ester side chain imparts a LogP of 1.46 , which is substantially higher than that of the free carboxylic acid analog (LogP 1.07) and lower than that of the 6‑chloro analog (LogP 2.18) , placing the compound in a narrow lipophilicity window that directly influences membrane permeability, solubility, and protein binding. Furthermore, the unsubstituted benzoxazolone scaffold displays a distinct Gram‑positive selective antibacterial phenotype compared to its 6‑bromo‑substituted derivatives, where compound‑specific MIC and growth‑kinetic differences have been quantitatively documented [1]. These divergences establish that the title compound is not an interchangeable commodity within the benzoxazolone family; rather, its specific substitution pattern confers measurable differentiation that must inform procurement and experimental design.

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (CAS 28884-00-6): Head‑to‑Head Quantitative Differentiation Against Closest Analogs


LogP Lipophilicity Differentiation: Methyl Ester vs. Free Carboxylic Acid Analog

The target compound exhibits a LogP of 1.46 , compared to the free carboxylic acid analog (3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, CAS 13610-59-8) which has a LogP of 1.07 . The ΔLogP of 0.39 units indicates the methyl ester is measurably more lipophilic, which predicts enhanced passive membrane permeability and potentially superior oral bioavailability in prodrug strategies [1]. This differentiation is critical for medicinal chemistry programs where fine-tuning lipophilicity within the optimal LogP 1–3 window governs lead optimization.

Lipophilicity Drug-likeness ADME

Melting Point Differentiation: Unsubstituted Methyl Ester vs. 6‑Bromo and Carboxylic Acid Analogs

The title compound has a melting point of 42–43 °C , which is dramatically lower than that of its 6‑bromo analog (compound 4a in the MDPI series: m.p. 142–144 °C [1]) and the free carboxylic acid analog (m.p. 124–126 °C [2]). The >100 °C depression in melting point relative to the 6‑bromo analog indicates weaker intermolecular forces in the crystal lattice, which can translate into higher solubility in organic solvents and easier handling during formulation. Conversely, the 40 °C elevation relative to room temperature provides sufficient solid-state stability for ambient storage.

Thermal behavior Formulation Crystallinity

Density and Boiling Point Differentiation: Unsubstituted Methyl Ester vs. 6‑Chloro Analog

The title compound has a density of 1.3 ± 0.1 g/cm³ and a boiling point of 345.5 ± 44.0 °C at 760 mmHg , whereas the 6‑chloro analog (methyl 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate) exhibits a density of 1.4 ± 0.1 g/cm³ and a boiling point of 379.7 ± 52.0 °C . The lower density (Δ = −0.1 g/cm³) and lower boiling point (Δ = −34.2 °C) of the target compound imply reduced energy requirements for distillation-based purification and lower solvent consumption for recrystallization. These differences, while modest, accumulate significance in large-scale process chemistry.

Physicochemical properties Purification Distillation

Synthetic Utility Differentiation: Methyl Ester as a Masked Carboxylic Acid for Selective N‑Alkylation Chemistry

In benzoxazolone chemistry, the free carboxylic acid side chain (pKa ~4.4 [1]) can participate in competing acid‑base reactions during N‑alkylation or acylation steps, leading to undesired side products and reduced yields. The methyl ester form of the title compound masks the acidic proton, enabling chemoselective N‑functionalization of the benzoxazolone ring without protection/deprotection sequences [2]. Patented synthetic routes to benzoxazolyl propionic acid derivatives explicitly employ the ester intermediate to achieve higher overall yields (typically 68–91% for analogous transformations) compared to direct acid routes [3]. This synthetic efficiency is not achievable with the free acid or with halogenated analogs that may undergo competing cross‑coupling reactions.

Synthetic intermediate Protecting group Benzoxazolone functionalization

Antibacterial Selectivity Pattern: Unsubstituted Benzoxazolone Scaffold vs. 6‑Bromo‑Substituted Derivatives

A systematic study of eighteen 3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid derivatives demonstrated that the benzoxazolone scaffold exhibits selective antibacterial activity predominantly against Gram‑positive bacteria (S. aureus, MRSA, B. subtilis), with negligible activity against Gram‑negative strains (E. coli, P. aeruginosa) [1]. The most potent derivative (compound 12) showed pronounced inhibition of S. aureus growth kinetics over 24 h [1]. While the title compound is the unsubstituted parent scaffold, the structure–activity relationship (SAR) established in this study confirms that the 6‑position substituent (H vs. Br vs. Cl) profoundly modulates both potency and selectivity [1][2]. Consequently, the unsubstituted methyl ester serves as the essential comparator baseline for SAR campaigns and cannot be replaced by 6‑halogenated analogs without altering the antibacterial fingerprint.

Antimicrobial Gram‑positive selectivity SAR

Commercial Purity and Availability: Target Compound vs. Carboxylic Acid Analog

The methyl ester (CAS 28884-00-6) is routinely available at 97–98% purity from established building‑block suppliers , whereas the corresponding free carboxylic acid analog (CAS 13610-59-8) is typically offered at 95–96% purity . The higher purity of the methyl ester reduces the burden of pre‑use purification (e.g., column chromatography or recrystallization) and ensures more reproducible stoichiometry in subsequent synthetic steps. Additionally, the methyl ester is stocked in multiple packaging sizes (100 mg to 5 g) , facilitating both pilot‑scale and discovery‑scale procurement.

Procurement Purity Supply chain

Evidence‑Driven Application Scenarios for Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate (CAS 28884-00-6)


Medicinal Chemistry SAR Campaigns Requiring a Gram‑Positive Selective Benzoxazolone Baseline

Investigators developing benzoxazolone‑based antibacterials should procure the unsubstituted methyl ester as the SAR reference scaffold. The 6‑bromo derivative series demonstrates that the 6‑position substituent dictates Gram‑positive versus Gram‑negative selectivity [1]; therefore, using the halogen‑free scaffold ensures that any observed antibacterial changes are attributable to the introduced substituent rather than to the pre‑existing halogen. The methyl ester also provides the correct lipophilicity baseline (LogP 1.46 ) for subsequent analog design.

Prodrug Design and ADME Optimization Studies

The methyl ester offers a LogP 0.39 units higher than the free acid , placing it closer to the center of the optimal LogP 1–3 range for oral absorption. Medicinal chemists exploring ester prodrug strategies can use this compound to evaluate whether the increased membrane permeability of the ester translates into improved Caco‑2 permeability or oral bioavailability, while using the free acid as the negative control.

Multi‑Step Heterocyclic Synthesis Requiring Chemoselective N‑Functionalization

For synthetic routes involving N‑alkylation, acylation, or cycloaddition on the benzoxazolone ring, the methyl ester eliminates the acid‑base incompatibility of the free carboxylic acid (pKa ~4.4 [2]). Patented processes confirm that ester intermediates enable higher overall yields [3], making this compound the strategic choice for medicinal chemistry groups synthesizing focused libraries of benzoxazolone derivatives.

Process Chemistry Scale‑Up with Thermal Constraint Management

The boiling point of the title compound (345.5 °C ) is 34.2 °C lower than that of the 6‑chloro analog (379.7 °C ) and 86.5 °C lower than that of the 5‑methyl analog (432 °C ). Process chemists scaling up distillative purification of benzoxazolone intermediates can select the unsubstituted methyl ester to operate at lower temperatures, thereby reducing thermal degradation risk and energy consumption.

Quote Request

Request a Quote for methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.